molecular formula C16H14 B1630459 2-Ethylanthracene CAS No. 52251-71-5

2-Ethylanthracene

Cat. No.: B1630459
CAS No.: 52251-71-5
M. Wt: 206.28 g/mol
InChI Key: ZXAGXLDEMUNQSH-UHFFFAOYSA-N
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Description

2-Ethylanthracene is an aromatic hydrocarbon with the molecular formula C₁₆H₁₄. It is a derivative of anthracene, where an ethyl group is substituted at the second position of the anthracene ring. This compound is known for its applications in organic electronics and photophysics due to its unique structural and electronic properties .

Scientific Research Applications

2-Ethylanthracene has several applications in scientific research:

    Chemistry: It is used as a photosensitizer in photochemical reactions and as a precursor in the synthesis of other organic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic imaging agents.

    Industry: It is utilized in the production of dyes, organic semiconductors, and fluorescent materials

Mechanism of Action

Target of Action

2-Ethylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon

Mode of Action

The mode of action of this compound is primarily through its interactions with other substances. For instance, it has been used as a photosensitizer in the photodissociation of p-nitrobenzyl esters of alkylsulphonic acids . In this process, this compound absorbs light and transfers energy to the p-nitrobenzyl ester, causing it to dissociate.

Result of Action

It’s known to exhibit fluorescence behavior when doped with naphthacene . This property could potentially be used in various applications, such as in the development of fluorescent probes for biological imaging.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its fluorescence properties can be affected by the presence of other substances, such as naphthacene . Furthermore, its stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylanthracene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of anthracene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-ethylanthraquinone, followed by dehydrogenation. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylanthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-ethylanthraquinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 2-ethylanthraquinone back to this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of 2-Ethylanthracene: this compound is unique due to its specific electronic properties imparted by the ethyl group, which can influence its reactivity and photophysical behavior. This makes it particularly valuable in applications requiring precise control over electronic interactions and energy transfer processes .

Properties

IUPAC Name

2-ethylanthracene
Source PubChem
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InChI

InChI=1S/C16H14/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAGXLDEMUNQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC3=CC=CC=C3C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
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DSSTOX Substance ID

DTXSID40200289
Record name 2-Ethylanthracene
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow to brown powder; [Sigma-Aldrich MSDS]
Record name 2-Ethylanthracene
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Vapor Pressure

0.0000212 [mmHg]
Record name 2-Ethylanthracene
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CAS No.

52251-71-5
Record name 2-Ethylanthracene
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Record name 2-Ethylanthracene
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Record name 2-ethylanthracene
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Synthesis routes and methods

Procedure details

To a 5 L 3-neck flask fitted with condenser, thermometer, and overhead stirrer was added 2-ethylanthraquinone (Aldrich, 120 g, 0.51 mmol), Zn dust (Mallinckrodt, 300 g, 4.59 mol), CuSO4.5H2O (Mallinckrodt, 3.0 g) and 28% NH4OH (Mallinckrodt, 2.8 mL). The temperature was increased until the initial dark red color had faded (about 6 h). The reaction mixture was then filtered. The filtrate was extracted with EtOAc (5×1 L), and the filter cake washed with EtOAc (2×1 L). The EtOAc solutions were combined and the solvent removed. The residue was refluxed with a mixture of conc. HCl (10 mL) in i-PrOH (1.2 L) for 2 h. Upon cooling, a solid precipitated which was filtered, washed with abs. EtOH (100 mL) and dried to give 40 g (38%) of 2-ethylanthracene mp 140°-142°, (lit. mp 148°-150°, L. H. Klemm et al., J. Org. Chem. 28, 625 (1983), (C, H).
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
catalyst
Reaction Step One
Yield
38%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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